molecular formula C9H8ClF3N2O2 B2929072 [4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1006447-79-5

[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B2929072
CAS No.: 1006447-79-5
M. Wt: 268.62
InChI Key: BAFHZHYAHQEHCA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N2O2/c10-6-7(4-1-2-4)15(3-5(16)17)14-8(6)9(11,12)13/h4H,1-3H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFHZHYAHQEHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NN2CC(=O)O)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole core, followed by the introduction of the chloro, cyclopropyl, and trifluoromethyl substituents. The final step involves the acetic acid functionalization.

    Preparation of the Pyrazole Core: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of Substituents: The chloro, cyclopropyl, and trifluoromethyl groups are introduced through various substitution reactions. For example, the chloro group can be added via chlorination using reagents like thionyl chloride, while the trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide.

    Acetic Acid Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen Substitution Variants

a. Bromo-Substituted Analog
  • Compound : [4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
  • CAS : 1001518-92-8
  • Molecular Weight : 313.07 g/mol
  • Key Differences: Bromine replaces chlorine at C4, increasing molecular weight (Δ ~44.45 g/mol) and polarizability.
b. Difluoromethyl-Substituted Analog
  • Compound : [4-Chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid
  • CAS : Ref. 54-PC410304 (CymitQuimica)
  • Key Differences :
    • Difluoromethyl (-CF₂H) replaces trifluoromethyl (-CF₃).
    • Reduced fluorine content decreases electron-withdrawing effects, lowering acidity (pKa) of the acetic acid group. This may impact solubility and bioavailability .

Substituent Modifications on the Pyrazole Core

a. Methyl vs. Cyclopropyl at C5
  • Compound : 2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid
  • CAS : 345637-71-0
  • Similarity Score : 0.91 (structural similarity)
  • Key Differences: Methyl group replaces cyclopropyl at C5, reducing steric bulk.
b. Simpler Pyrazole Backbone
  • Compound : 2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
  • CAS : 1795426-60-6
  • Key Differences :
    • Lacks chloro and cyclopropyl substituents.
    • Reduced steric and electronic complexity may lower biological activity but enhance solubility and metabolic clearance .

Functional Group Modifications

a. Benzoic Acid Derivative
  • Compound : 4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid
  • CAS : 220462-27-1
  • Molecular Weight : 256.18 g/mol
  • Key Differences :
    • Acetic acid replaced by benzoic acid, introducing an aromatic ring.
    • Increased lipophilicity may enhance membrane permeability but reduce aqueous solubility. The aromatic system could improve π-π stacking in protein binding .
b. Amide Derivatives
  • Compound: N-{4-[4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2-[(dimethylamino)methylene]-3-oxobutanamide
  • CAS : 1288342-19-7
  • Key Differences: Acetic acid converted to an amide with a dimethylamino-methylene group.

Comparative Data Table

Compound Name Substituents (C3, C4, C5) Molecular Weight (g/mol) Key Properties/Applications Reference
[Target Compound] -CF₃, Cl, cyclopropyl 268.62 Discontinued; high steric rigidity
[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid -CF₃, Br, cyclopropyl 313.07 Enhanced halogen bonding potential
[4-Chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid -CF₂H, Cl, cyclopropyl ~253.6 (estimated) Lower acidity; reduced metabolic stability
2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid -CF₃, H, methyl ~208.2 (estimated) Simplified structure; improved synthesis
4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid -CF₃, H, H (benzoic acid) 256.18 Increased lipophilicity; potential for π-π interactions

Research Implications

  • Fluorine Impact : The trifluoromethyl group in the target compound enhances metabolic stability but may reduce solubility compared to difluoromethyl analogs .
  • Cyclopropyl vs. Methyl : The cyclopropyl group’s rigidity likely improves binding specificity in enzyme pockets, whereas methyl analogs may exhibit faster clearance .
  • Halogen Effects : Bromine substitution could improve target affinity in halogen-rich environments (e.g., kinase ATP pockets), though at the cost of higher molecular weight .

Biological Activity

[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is a compound of interest in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClF₃N₂O₂, with a molecular weight of 252.62 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₉H₈ClF₃N₂O₂
Molecular Weight252.62 g/mol
CAS Number1006447-79-5
Storage TemperatureAmbient

Research indicates that compounds with a pyrazole core often exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-parasitic effects. The specific mechanism of action for this compound has not been fully elucidated but may involve modulation of enzymatic pathways or receptor interactions.

Antiparasitic Activity

In studies evaluating the antiparasitic properties of pyrazole derivatives, modifications to the core structure have shown varying degrees of efficacy against parasites. For instance, compounds similar to this compound have demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria. The structure's lipophilicity and metabolic stability play crucial roles in their effectiveness.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored extensively. For example, compounds with similar structural motifs have been reported to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and modulation of p53 expression levels.

Table: Summary of Biological Activities

Activity TypeRelated StudiesObserved Effects
AntiparasiticStudies on Plasmodium falciparumSignificant reduction in parasite load
AnticancerResearch on MCF-7 and U-937 cellsInduction of apoptosis
Anti-inflammatoryVarious pyrazole derivativesReduction in inflammatory markers

Case Studies

Recent studies have highlighted the effectiveness of modified pyrazole compounds in preclinical models. For example:

  • Antiparasitic Efficacy : A study demonstrated that a derivative with a trifluoromethyl group exhibited an EC50 value of 0.064 μM against Plasmodium falciparum, indicating potent activity compared to other derivatives tested .
  • Anticancer Properties : In vitro assays on breast cancer cell lines (MCF-7) showed that certain pyrazole derivatives led to increased levels of apoptotic markers such as cleaved caspase-3 and p53 .

Q & A

Basic: What synthetic methodologies are recommended for laboratory-scale preparation of [4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid?

Answer:
A multi-step synthesis is typically employed:

Core Pyrazole Formation : Start with a substituted pyrazole precursor (e.g., 4-chloro-5-(trifluoromethyl)-1H-pyrazole) . Introduce the cyclopropyl group via nucleophilic substitution using cyclopropane derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

Acetic Acid Moiety Incorporation : React the substituted pyrazole with ethyl bromoacetate in the presence of a base (e.g., NaH), followed by hydrolysis with NaOH to yield the acetic acid derivative .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the pure compound .

Advanced: How can conflicting crystallographic data during structural elucidation be resolved?

Answer:

  • Refinement Tools : Employ SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data and twinned crystals .
  • Enantiomorph Validation : Use Flack’s x parameter to assess chirality and centrosymmetry, avoiding false positives from near-symmetric structures .
  • Complementary Techniques : Validate with NMR (¹H/¹³C, HSQC) to confirm substituent positions and FT-IR for functional group analysis .

Basic: What analytical techniques are critical for confirming purity and structural integrity?

Answer:

  • Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) .
  • Structural Confirmation :
    • NMR : ¹H NMR (DMSO-d₆) to verify cyclopropyl (δ 0.5–1.5 ppm) and acetic acid (δ 3.5–4.0 ppm) protons .
    • Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) and fragmentation pattern .
    • Elemental Analysis : Match calculated vs. observed C/H/N/F/Cl percentages .

Advanced: What strategies optimize structure-activity relationship (SAR) studies for this compound?

Answer:

  • Analog Synthesis : Modify substituents (e.g., replace cyclopropyl with methyl or phenyl) using cross-coupling reactions (Suzuki-Miyaura) .
  • Bioactivity Assays : Test in vitro antibacterial activity via MIC assays (e.g., E. coli ATCC 25922) and enzyme inhibition (e.g., COX-2) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., kinases) .

Basic: What handling and storage protocols ensure compound stability?

Answer:

  • Storage : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation .
  • Handling : Use gloveboxes for moisture-sensitive steps (e.g., cyclopropanation). Avoid prolonged exposure to acidic/basic conditions to prevent ester hydrolysis .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Docking Studies : Use Schrödinger Suite or MOE to model binding to enzymes (e.g., cytochrome P450). Parameterize trifluoromethyl and cyclopropyl groups with DFT-optimized geometries .
  • QSAR Models : Train models on analogs (e.g., pyrazole-3-carboxylic acids) to correlate substituent electronegativity (Cl, CF₃) with activity .

Advanced: What methodologies address stereochemical challenges in synthesis?

Answer:

  • Chiral Resolution : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol) to separate enantiomers .
  • X-ray Validation : For asymmetric centers, refine crystal structures with SHELXL and validate using Flack’s x parameter (target: |x| < 0.1) .

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